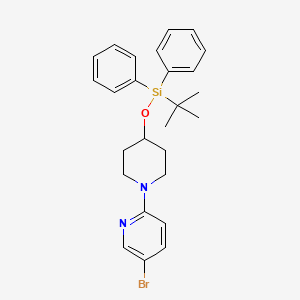

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

CAS No.: 1704073-91-5

Cat. No.: VC3409604

Molecular Formula: C26H31BrN2OSi

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704073-91-5 |

|---|---|

| Molecular Formula | C26H31BrN2OSi |

| Molecular Weight | 495.5 g/mol |

| IUPAC Name | [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane |

| Standard InChI | InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3 |

| Standard InChI Key | DPCKRJKWEMCDEY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br |

| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br |

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine is formally identified by its IUPAC name [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane. The compound possesses a molecular formula of C26H31BrN2OSi with a molecular weight of approximately 495.5 g/mol. Its structure contains several key functional groups that contribute to its chemical behavior and potential applications.

The compound's structural identity can be further represented through its InChI notation:

InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3

Structural Features and Functional Groups

The molecular architecture of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine includes several distinctive structural elements:

-

A pyridine ring with a bromine substituent at the 5-position

-

A piperidine ring connected to the 2-position of the pyridine

-

A hydroxyl group at the 4-position of the piperidine ring, protected by a tert-butyldiphenylsilyl group

-

Two phenyl rings attached to the silicon atom of the protecting group

This unique arrangement of functional groups contributes to the compound's reactivity profile and potential applications in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

The available data on the physical and chemical properties of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine is somewhat limited, as reflected in its safety data sheet. The documented properties include:

The compound's stability under recommended temperatures and pressures has been established, though it should be kept away from dust-generating conditions and strong oxidizing agents .

Synthesis and Preparation Methods

Reaction Conditions and Parameters

The synthesis of this complex molecule would require careful control of reaction conditions to achieve the desired selectivity and yield. Key considerations would include:

-

Temperature control to prevent decomposition of sensitive intermediates

-

Selection of appropriate solvents (likely aprotic solvents such as THF or DMF)

-

Use of inert atmosphere (nitrogen or argon) to prevent unwanted side reactions

-

Careful purification techniques to isolate the target compound

Industrial Production Considerations

For larger-scale production, additional factors would need to be addressed:

-

Cost-effectiveness of starting materials and reagents

-

Scalability of the synthetic route

-

Environmental considerations and waste management

-

Quality control and reproducibility

Chemical Reactivity

Stability and Reactivity Profile

Under decomposition conditions, the compound can generate several hazardous products, including:

Common Reactions and Transformations

Based on its structural features, 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine could participate in various chemical reactions:

-

Coupling Reactions: The bromine substituent makes the compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.

-

Deprotection Reactions: The tert-butyldiphenylsilyl protecting group can be removed using fluoride sources (such as TBAF) to liberate the hydroxyl group for further functionalization.

-

Nucleophilic Substitution: The brominated position could potentially undergo nucleophilic aromatic substitution with strong nucleophiles.

Applications in Research and Development

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine serves as a valuable building block for the construction of more complex molecular architectures. Its utility stems from:

-

The presence of the bromine atom, which enables various cross-coupling reactions

-

The protected hydroxyl group, which provides a handle for further functionalization

-

The nitrogen-containing heterocycles, which are common motifs in bioactive compounds

Materials Science

Beyond medicinal chemistry, 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine and its derivatives might find applications in materials science, particularly in the development of:

-

Functional materials with specific electronic or optical properties

-

Ligands for coordination chemistry and catalysis

-

Advanced polymeric materials incorporating heterocyclic structures

| Compound | Structural Relationship | Key Differences | Potential Implications |

|---|---|---|---|

| Pyridine-piperidine derivatives without bromine | Core structure similar | Lack bromine substituent | Different reactivity profile |

| Brominated pyridines without piperidine | Contains similar pyridine moiety | Missing piperidine ring | Different pharmacological properties |

| Silyl-protected alcohols | Contains similar protecting group | Different core structure | Different biological targets |

Analytical Methods and Characterization

Spectroscopic Identification

Identification and characterization of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information about the hydrogen and carbon environments in the molecule.

-

Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns for structural elucidation.

-

Infrared Spectroscopy: Would identify key functional groups through their characteristic absorption bands.

-

UV-Visible Spectroscopy: Would provide information about the electronic transitions in the compound, particularly relevant for the aromatic and heterocyclic portions.

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC): For analytical and preparative separation

-

Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment

-

Gas Chromatography (GC): Potentially useful for volatile derivatives

Structural Confirmation

The structure of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine can be confirmed through various methods:

-

X-ray crystallography (if crystalline)

-

2D NMR techniques including COSY, HSQC, and HMBC

-

Comparison with authentic standards

-

Correlation with computational models

Future Research Directions and Perspectives

Synthetic Methodology Development

Future research on 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine could focus on:

-

Developing more efficient synthetic routes with higher yields

-

Exploring green chemistry approaches to its synthesis

-

Investigating catalytic methods for its functionalization

-

Creating libraries of derivatives for structure-activity relationship studies

Biological Evaluation

Given the limited information on the biological activity of this specific compound, future research could investigate:

-

Screening against various biological targets

-

Evaluation of anticancer properties, inspired by studies on similar heterocyclic compounds

-

Assessment of structure-activity relationships through systematic modification

-

Exploration of potential applications in infectious disease research

Material Science Applications

Additional research opportunities exist in exploring the compound's potential in materials science:

-

Investigation as a ligand in metal complexes

-

Incorporation into functional materials

-

Exploration of optoelectronic properties

-

Development of sensor applications based on its structural features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume